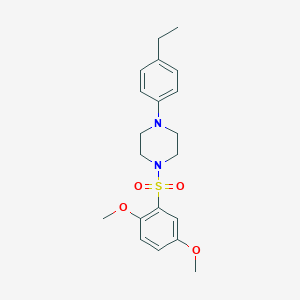![molecular formula C10H8F3NO3 B514892 2-[4-(Trifluoroacetamido)phenyl]acetic acid CAS No. 105113-62-0](/img/structure/B514892.png)
2-[4-(Trifluoroacetamido)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Trifluoroacetamido)phenyl]acetic acid is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoroacetamido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with trifluoroacetic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate trifluoroacetamide, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[4-(Trifluoroacetamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.
科学的研究の応用
2-[4-(Trifluoroacetamido)phenyl]acetic acid has several applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[4-(Trifluoroacetamido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds or other interactions with target molecules, influencing their activity or function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- Phenylacetic acid
- Trifluoroacetamide derivatives
Uniqueness
2-[4-(Trifluoroacetamido)phenyl]acetic acid is unique due to the presence of both the trifluoroacetamido group and the phenylacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7-3-1-6(2-4-7)5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSUSANPOVCLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B514810.png)
![5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B514826.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide](/img/structure/B514828.png)


![1-[6-Methyl-1-(2-methylphenyl)-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514838.png)

![2-furyl[3-(methylsulfanyl)-2',5-bifur-2-yl]methanone](/img/structure/B514842.png)
![5-[(1-Tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B514843.png)

methanone](/img/structure/B514849.png)



